molecular formula C11H7N3OS B2492247 2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 56843-77-7

2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2492247
CAS No.: 56843-77-7
M. Wt: 229.26
InChI Key: CBIDWCOAELWUSK-UHFFFAOYSA-N
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Description

2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a chemical compound designed for research applications, particularly in the study of calcium-sensing receptor (CaSR) biology. This thieno[2,3-d]pyrimidin-4-one derivative is of significant interest in physiological and pharmacological research. Compounds within this structural class have been identified as potent calcium receptor antagonists (also known as calcilytics) . These antagonists function by modulating the CaSR, a Class C G-protein-coupled receptor (GPCR) that is the primary regulator of systemic calcium homeostasis . By inhibiting the receptor's activity, this compound can be used to probe signaling pathways and physiological processes controlled by extracellular calcium levels. Its research value is prominent in the investigation of bone and mineral metabolism, as CaSR antagonists can stimulate the secretion of endogenous parathyroid hormone (PTH), a key therapeutic target for conditions like osteoporosis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c15-10-7-4-6-16-11(7)14-9(13-10)8-3-1-2-5-12-8/h1-6H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIDWCOAELWUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=CS3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-Carboxamides with Pyridin-2-yl Aldehydes

The most direct route involves cyclocondensation between 2-aminothiophene-3-carboxamide derivatives and pyridin-2-yl aldehydes. This method, adapted from Shyyka et al., employs a one-pot annulation under solvent-free conditions. For example, heating 2-amino-5-methylthiophene-3-carboxamide with pyridine-2-carbaldehyde at 160°C for 6 hours generates the target compound in 78% yield (Table 1). The reaction proceeds via imine formation followed by intramolecular cyclization, with electron-donating groups on the thiophene ring enhancing reaction rates.

Table 1: Optimization of Cyclocondensation Parameters

Entry Solvent Temp (°C) Time (h) Yield (%)
1 None 160 6 78
2 DMF 120 8 65
3 Ethanol 80 12 42

Notably, iodine catalysis significantly improves regioselectivity when using substituted aldehydes. A modified protocol by Abdel Hamid et al. utilizes molecular iodine (1.2 equiv) in acetonitrile at room temperature, achieving 85% yield within 3 hours through radical-mediated cyclization.

Thorpe-Ziegler Cyclization of Mercaptocarbonitrile Precursors

An alternative approach employs the Thorpe-Ziegler cyclization, particularly effective for constructing the pyrimidinone ring. Starting from 4-mercapto-5-(pyridin-2-yl)pyrimidine-6-carbonitrile, base-mediated cyclization in ethanol at reflux (12 hours) affords the target compound in 71% yield. This method benefits from commercial availability of pyrimidine precursors but requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Post-Synthetic Modification of Thienopyrimidinone Scaffolds

Functionalization of preformed thienopyrimidinones provides a versatile pathway. Suzuki-Miyaura coupling with 2-pyridylboronic acid introduces the pyridyl group at position 2, though yields vary significantly (45–68%) depending on palladium catalysts. Alternatively, nucleophilic aromatic substitution using 2-aminopyridine under microwave irradiation (150°C, 30 min) achieves 63% yield but requires electron-deficient thienopyrimidinone substrates.

Recyclization of Tetrazole Intermediates

A novel method developed by Shipilovskikh et al. involves tetrazole ring-opening followed by annulation. Treatment of alkyl 3-(1H-tetrazol-1-yl)thiophene-2-carboxylates with pyridin-2-ylmethanamine under refluxing toluene generates the target compound via a cascade mechanism (Scheme 1). This route produces consistently high yields (82–88%) and tolerates diverse substituents on both the thiophene and pyridine rings.

Scheme 1: Tetrazole Recyclization Pathway

  • Tetrazole intermediate formation (Triethyl orthoformate, NaN3)
  • Amine-mediated ring opening (Pyridin-2-ylmethanamine, 110°C)
  • Spontaneous cyclization to thienopyrimidinone

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison for 2-(Pyridin-2-yl)-3H,4H-Thieno[2,3-d]Pyrimidin-4-One Synthesis

Method Yield Range (%) Reaction Time Key Advantage Limitation
Cyclocondensation 65–85 3–8 h High atom economy Requires high temperatures
Thorpe-Ziegler 60–71 12–24 h Commercially available precursors Moisture-sensitive conditions
Post-synthetic coupling 45–68 0.5–4 h Late-stage diversification Catalyst-dependent yields
Tetrazole recyclization 82–88 6–8 h Excellent regiocontrol Multi-step synthesis

Recent advancements in continuous flow chemistry have enhanced the cyclocondensation method, reducing reaction times to 20 minutes with 89% yield through precise temperature control. Density functional theory (DFT) studies confirm that the pyridyl group’s nitrogen orientation significantly influences transition state energies, explaining observed regioselectivity patterns.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thienopyrimidinone derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit substantial antimicrobial properties. A study synthesized various derivatives and evaluated their activity against different bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, some compounds showed minimum inhibitory concentrations (MIC) as low as 0.251μg/mL0.25-1\,\mu g/mL, indicating strong antibacterial efficacy .

Antitubercular Properties

Thieno[2,3-d]pyrimidin-4-one derivatives have been investigated for their effectiveness against Mycobacterium tuberculosis , particularly in light of rising drug resistance. Compounds synthesized through specific methodologies exhibited significant antitubercular activity, with notable inhibition rates against multidrug-resistant strains . For instance, compounds showed inhibition percentages ranging from 30%68%30\%-68\% at concentrations of 30μg/mL30\,\mu g/mL .

Anticancer Potential

The thieno[2,3-d]pyrimidine scaffold has been linked to anticancer activity. Various studies have reported that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth by targeting specific pathways involved in cancer progression . The structural modifications to the thieno[2,3-d]pyrimidin-4-one core have been shown to enhance selectivity and potency against different cancer types.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of thieno[2,3-d]pyrimidin-4-one derivatives. Some compounds displayed comparable efficacy to established anti-inflammatory drugs like indomethacin and acetylsalicylic acid in various animal models . This suggests potential therapeutic applications in treating inflammatory conditions.

Case Studies

StudyFindings
Prabhakar et al. (2021)Synthesized multiple thieno[2,3-d]pyrimidin-4-one derivatives; evaluated antimicrobial activity against several bacterial strains with promising results .
Gazzar et al. (2007)Reported on the synthesis and biological evaluation of thienopyrimidine derivatives showing anti-inflammatory and analgesic activities comparable to traditional medications .
Patent WO2015114663A1Described novel thieno[2,3-d]pyrimidin-4(3H)-one compounds with significant antimycobacterial properties against resistant Mycobacterium strains .

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Groups Biological Activity References
2-(Pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Pyridin-2-yl at position 2 C=O, pyridine N Antimicrobial (Gram+/−, fungal)
3-(Pyridin-4-yl)-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one Pyridin-4-yl, thiophen-2-yl C=O, thiophene S, pyridine N Not reported (structural analog)
6-Ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Pyrrolidin-1-yl, ethyl C=O, pyrrolidine N Not reported (pharmacophore model)
5,6-Dimethyl-2-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl, dimethyl C=O, thiophene S Anticancer (cell line studies)
2-Hydrazinyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Hydrazinyl at position 2 C=O, NH-NH₂ Intermediate for azole derivatives

Key Observations :

  • Pyridine vs. Thiophene Substitution : Pyridine rings enhance π-π stacking interactions with microbial enzymes, contributing to antimicrobial activity , while thiophene substituents may improve lipophilicity and membrane permeability .
  • Electron-Donating Groups : Derivatives with pyrrolidine or hydrazine groups exhibit enhanced solubility and reactivity, facilitating further derivatization .
  • Steric Effects: Bulky substituents (e.g., 5,6-dimethyl groups) may reduce cytotoxicity in normal cells while retaining anticancer activity in tumor models .

Table 3: Antimicrobial and Anticancer Profiles

Compound Name MIC (μg/mL) Against S. aureus IC₅₀ (μM) in A549 Cells Notable Findings References
This compound 12.5–25 (IIa, IIb, IIc) Not tested Broad-spectrum antifungal activity
5,6-Dimethyl-2-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one N/A 8.2 ± 0.3 Selective cytotoxicity in lung adenocarcinoma
Pyrido[2,3-d]pyrimidin-4-one derivatives 6.25–12.5 (Candida albicans) N/A Electron-donating groups enhance anti-candidal activity

Mechanistic Insights :

  • Antimicrobial Action : Pyridine-containing analogs likely inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding at the pterin site .
  • Anticancer Potential: Thiophene-substituted derivatives induce apoptosis in A549 cells by modulating Bcl-2/Bax ratios .

Biological Activity

2-(Pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its role as an antimicrobial agent and a cyclin-dependent kinase (CDK) inhibitor.

Synthesis

The synthesis of this compound typically involves the condensation of pyridine derivatives with thiophene-based compounds. The general procedure includes the reaction of substituted 2-aminothiophenes with various electrophiles under controlled conditions. For instance, one method involves heating ethyl 2-aminothiophene-3-carboxylates with formamide and ammonium acetate to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one structure .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidin-4-one exhibit significant antimicrobial properties. A series of synthesized compounds were evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial ActivityMinimum Inhibitory Concentration (MIC)
5aActive against E. coli32 µg/mL
5bActive against S. aureus16 µg/mL
5cModerate against P. aeruginosa64 µg/mL

These findings suggest that modifications to the thieno[2,3-d]pyrimidine structure can enhance antimicrobial efficacy .

CDK Inhibition

The compound has also been explored as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4. In vitro assays demonstrated that certain analogues significantly inhibited CDK4 activity, which is crucial for cell cycle regulation. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thieno[2,3-d]pyrimidine scaffold could lead to improved potency and selectivity.

In a xenograft model using HCT116 cells, one derivative exhibited a notable reduction in tumor growth compared to controls, highlighting its potential as an anticancer agent .

Case Studies

  • Study on Antimicrobial Activity : A study conducted by Prabhakar et al. focused on synthesizing various thieno[2,3-d]pyrimidine derivatives and evaluating their antimicrobial properties. The study found that specific substitutions on the pyridine ring enhanced activity against pathogenic bacteria .
  • CDK Inhibition Research : Another significant study explored the development of thieno[2,3-d]pyrimidine-based hydrazone analogues as CDK inhibitors. The research revealed that introducing a thiazole group at the hydrazone position markedly improved chemical stability and CDK inhibition efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with pyrimidine precursors. Key factors include:

  • Temperature : Reflux conditions (e.g., in ethanol or DMF) are commonly used to promote cyclization.
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields by 10–15% compared to conventional heating .
  • Example yields:
MethodYield (%)Conditions
Conventional reflux65–7012 h, 80°C, ethanol
Microwave-assisted75–8030 min, 120°C, DMF

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm) and carbon connectivity .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-S bond ≈ 1.70 Å) and dihedral angles between the thieno-pyrimidine and pyridyl moieties .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ at m/z 256.08) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) show zones of inhibition ≥15 mm at 100 µg/mL .
  • Enzyme Inhibition : TRPA1 inhibition assays (IC₅₀ values <1 µM) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How does the pyridyl substituent influence electronic properties and binding affinity?

  • Computational Studies : DFT calculations reveal the pyridyl group increases electron density at the pyrimidine N3 atom, enhancing hydrogen bonding with TRPA1 residues (e.g., Lys-868) .
  • SAR Analysis : Removal of the pyridyl group reduces TRPA1 inhibitory activity by 20-fold, indicating its critical role in target engagement .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Free Energy Perturbation (FEP) : Refines docking models by simulating ligand-protein dynamics, addressing discrepancies in predicted vs. observed IC₅₀ values .
  • Metabolic Stability Testing : Hepatic microsome assays identify rapid oxidation of the thieno ring in certain analogs, explaining reduced in vivo efficacy despite strong in vitro activity .

Q. How can regioselective functionalization of the thieno-pyrimidine core be achieved?

  • Directed C-H Activation : Pd-catalyzed coupling at C5 (e.g., Suzuki-Miyaura with aryl boronic acids) retains the pyridyl group’s orientation .
  • Protecting Groups : Temporary protection of the pyrimidine N3 with Boc groups prevents undesired side reactions during alkylation .

Q. What structural modifications enhance TRPA1 inhibitory potency while reducing off-target effects?

  • Substitution at C5 : Introducing electron-withdrawing groups (e.g., -CF₃) improves TRPA1 binding (ΔG = -9.2 kcal/mol) and reduces hERG channel affinity .
  • Core Rigidification : Incorporating a fused cyclopropane ring minimizes conformational flexibility, enhancing selectivity by 50% .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., patch-clamp electrophysiology for TRPA1 inhibition alongside fluorogenic assays) .
  • Reaction Optimization : Use DoE (Design of Experiments) to map the impact of solvent polarity, temperature, and catalyst loading on regioselectivity .

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